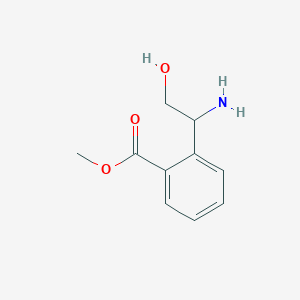

Methyl 2-(1-amino-2-hydroxyethyl)benzoate

CAS No.: 1270526-84-5

Cat. No.: VC2843672

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1270526-84-5 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | methyl 2-(1-amino-2-hydroxyethyl)benzoate |

| Standard InChI | InChI=1S/C10H13NO3/c1-14-10(13)8-5-3-2-4-7(8)9(11)6-12/h2-5,9,12H,6,11H2,1H3 |

| Standard InChI Key | AJRCGSVUXJKCFN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C(CO)N |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C(CO)N |

Introduction

Chemical Identity and Structure

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound features a methyl ester group and an amino alcohol substituent at the ortho position, creating a distinctive molecular architecture. The compound is characterized by the following key identifiers:

| Property | Value |

|---|---|

| CAS Number | 1270526-84-5 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | methyl 2-(1-amino-2-hydroxyethyl)benzoate |

| PubChem CID | 55270145 |

The structure contains three primary functional groups: a methyl ester, a primary amine, and a primary alcohol. This multifunctional nature creates opportunities for diverse chemical transformations and interactions . The proximity of these functional groups in the ortho configuration may facilitate intramolecular interactions, potentially affecting its reactivity profile compared to its isomeric counterparts.

Structural Comparison with Related Compounds

When comparing Methyl 2-(1-amino-2-hydroxyethyl)benzoate with its para-substituted isomer (Methyl 4-(1-amino-2-hydroxyethyl)benzoate), significant differences in reactivity and biological properties can be observed due to the positioning of functional groups . While both share identical molecular formulas (C10H13NO3) and similar constituent groups, the spatial arrangement dramatically affects their chemical behavior and potential applications.

Synthesis Methodologies

The synthesis of Methyl 2-(1-amino-2-hydroxyethyl)benzoate typically involves reactions between benzoic acid derivatives and amino alcohols under controlled conditions. Methyl benzoate frequently serves as a starting material, which undergoes modification to incorporate the amino and hydroxyethyl groups. These synthetic pathways require precise regulation of reaction parameters including temperature and pH to maximize yields while minimizing unwanted side reactions.

Several synthetic approaches have been documented:

-

Nucleophilic addition reactions to appropriately functionalized ortho-substituted benzoates

-

Selective reduction of precursor compounds containing nitrile or nitro groups

-

Reductive amination procedures followed by functional group transformations

-

Directed ortho-metalation strategies to achieve regioselective functionalization

Each methodology presents distinct advantages depending on reagent availability, desired stereochemical outcomes, and reaction scale considerations.

Physical and Chemical Properties

Physical Properties

Methyl 2-(1-amino-2-hydroxyethyl)benzoate exists as a solid under standard conditions. Its physical properties are influenced by the presence of both hydrogen bond donors (NH2 and OH groups) and acceptors (carbonyl oxygen), which contribute to intermolecular interactions that determine its solubility profile and thermal characteristics . The compound's moderate molecular weight (195.21 g/mol) and balanced functional group composition suggest potential solubility in both polar and moderately non-polar solvents.

Chemical Reactivity

The chemical behavior of Methyl 2-(1-amino-2-hydroxyethyl)benzoate is governed by the reactivity of its functional groups:

-

The methyl ester moiety can undergo hydrolysis, transesterification, and reduction reactions

-

The primary amine group participates in nucleophilic substitutions, condensations, and amide formations

-

The hydroxyl functionality enables oxidation reactions, ether formations, and esterifications

-

The aromatic ring provides opportunities for electrophilic aromatic substitution reactions

These reactivity patterns facilitate the compound's utility as a valuable synthetic intermediate in diverse chemical transformations.

Biological Activities and Pharmaceutical Applications

Compounds structurally similar to Methyl 2-(1-amino-2-hydroxyethyl)benzoate have demonstrated notable biological activities, including antibacterial and anti-inflammatory effects. These properties likely stem from the ability of their functional groups to form hydrogen bonds and other non-covalent interactions with biological macromolecules, facilitating binding to enzymes or receptors.

The compound belongs to a broader class of amino benzoic acid derivatives, which serve as important intermediates for synthesizing various heterocyclic compounds with pharmacological significance . This includes benzimidazole derivatives such as 2-aminomethyl benzimidazoles and oxobenzimidazoles, which have established therapeutic applications.

In pharmaceutical contexts, the structural features of Methyl 2-(1-amino-2-hydroxyethyl)benzoate make it a promising scaffold for medicinal chemistry explorations:

-

The amino group provides a site for hydrogen bonding and salt formation

-

The hydroxyl functionality offers additional hydrogen bonding capability

-

The ester group presents opportunities for prodrug development

-

The aromatic ring contributes to potential π-π interactions with target proteins

Applications in Organic Synthesis

Methyl 2-(1-amino-2-hydroxyethyl)benzoate finds significant utility in organic synthesis as a multifunctional building block. Its unique structure makes it particularly valuable as an intermediate for constructing more complex molecules with potential therapeutic applications. The compound's functional group array enables selective modifications and transformations, facilitating the development of diverse chemical libraries.

Key synthetic applications include:

-

Serving as a precursor for nitrogen-containing heterocycles

-

Functioning as a building block in the construction of benzimidazole derivatives

-

Acting as a scaffold for diversity-oriented synthesis programs

-

Enabling stereoselective transformations leveraging the chirality of the amino alcohol moiety

The compound's structural features allow for regioselective modifications, making it a versatile synthetic intermediate for accessing more elaborate molecular frameworks.

Structure-Activity Relationships

Comparing Methyl 2-(1-amino-2-hydroxyethyl)benzoate with its isomeric and structurally related compounds provides insights into structure-activity relationships. The para-substituted isomer (Methyl 4-(1-amino-2-hydroxyethyl)benzoate) differs in the positioning of the amino-hydroxyethyl group, potentially resulting in altered biological activities and chemical properties .

The positional isomerism between ortho and para substitution patterns introduces significant differences:

-

The ortho isomer may exhibit intramolecular hydrogen bonding that is absent in the para isomer

-

Proximity effects in the ortho isomer could influence reaction rates and selectivity

-

Biological target interactions may differ significantly due to altered spatial arrangements

-

Physicochemical properties including solubility and crystal packing arrangements likely vary between isomers

These structure-activity considerations are crucial for rational design efforts in medicinal chemistry and materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume